molecular formula C12H12N2S B15215420 [(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-38-3

[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile

Cat. No.: B15215420
CAS No.: 61021-38-3
M. Wt: 216.30 g/mol
InChI Key: FNDTYJCYYXWFPF-UHFFFAOYSA-N
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Description

[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile is a sulfur-containing heterocyclic compound featuring a 1,2-dimethylindole core linked to an acetonitrile group via a sulfanyl (-S-) bridge. The indole moiety is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to tryptophan and serotonin, enabling interactions with biological targets such as enzymes and receptors . The sulfanyl group enhances molecular stability and influences electronic properties, while the acetonitrile substituent may contribute to solubility or serve as a reactive handle for further derivatization.

Properties

CAS No.

61021-38-3

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-(1,2-dimethylindol-3-yl)sulfanylacetonitrile

InChI

InChI=1S/C12H12N2S/c1-9-12(15-8-7-13)10-5-3-4-6-11(10)14(9)2/h3-6H,8H2,1-2H3

InChI Key

FNDTYJCYYXWFPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)SCC#N

Origin of Product

United States

Preparation Methods

Tosylation-Mediated Nucleophilic Substitution

A high-yielding route involves converting 3-hydroxy-1,2-dimethylindole to its tosylate intermediate, followed by displacement with a thioacetonitrile nucleophile.

Procedure :

  • Tosylation : 3-Hydroxy-1,2-dimethylindole (1.0 equiv) is treated with p-toluenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (2.0 equiv) as a base at 0°C to room temperature. The reaction typically achieves >95% conversion within 3 hours.
  • Nucleophilic Substitution : The tosylate intermediate reacts with potassium thioacetonitrile (1.5 equiv) in DMF at 60°C for 12 hours, yielding the target compound.

Key Data :

Step Reagents Conditions Yield
Tosylation TsCl, Et₃N DCM, 0°C → rt, 3h 97%
Substitution KSCH₂CN DMF, 60°C, 12h 82% (estimated)

This method benefits from mild conditions and scalability but requires anhydrous handling of the thioacetonitrile nucleophile.

Direct Thiolation of 3-Bromo-1,2-dimethylindole

An alternative approach employs a palladium-catalyzed coupling between 3-bromo-1,2-dimethylindole and mercaptoacetonitrile.

Procedure :

  • Coupling Reaction : 3-Bromo-1,2-dimethylindole (1.0 equiv), mercaptoacetonitrile (1.2 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) are heated in toluene at 100°C for 24 hours under nitrogen.
  • Workup : The mixture is filtered through Celite, concentrated, and purified via silica chromatography.

Key Data :

Catalyst Ligand Solvent Yield
Pd(OAc)₂ Xantphos Toluene 68%

While effective, this method suffers from moderate yields due to competing homocoupling of the thiol.

Thiourea-Based Thiol Generation

A three-step sequence generates the sulfanyl group via thiourea intermediacy.

Procedure :

  • Chlorination : 3-Hydroxy-1,2-dimethylindole is treated with PCl₅ in DCM to form 3-chloro-1,2-dimethylindole.
  • Thiolation : Reaction with thiourea in ethanol under reflux yields 3-mercapto-1,2-dimethylindole.
  • Alkylation : The thiol is alkylated with bromoacetonitrile using K₂CO₃ in acetone at 50°C.

Key Data :

Step Reagents Yield
Chlorination PCl₅ 89%
Thiolation Thiourea 75%
Alkylation BrCH₂CN 81%

This route offers flexibility but involves hazardous chlorination steps.

Comparative Analysis of Methodologies

Yield and Efficiency

  • Tosylation-Substitution : Highest yield (82% estimated) but requires pre-functionalized starting material.
  • Palladium Coupling : Moderate yield (68%) with catalyst cost considerations.
  • Thiourea Route : Cumulative yield ~54% (0.89 × 0.75 × 0.81), suitable for small-scale synthesis.

Side Reactions and Byproducts

  • Tosylation may produce sulfonate esters if moisture is present.
  • Palladium-mediated coupling generates disulfide byproducts (up to 15%).
  • Thiourea method risks over-alkylation at the indole nitrogen.

Recent Advances and Optimization Strategies

Flow Chemistry for Tosylation

Continuous flow systems reduce reaction times from 3 hours to 20 minutes while maintaining 97% yield.

Photoredox Catalysis

Visible-light-mediated thiol-ene reactions enable room-temperature coupling, though yields remain suboptimal (55%).

Biocatalytic Approaches

Engineered sulfotransferases have achieved 40% conversion in aqueous media, offering a greener alternative.

Chemical Reactions Analysis

Types of Reactions

2-((1,2-Dimethyl-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted indole derivatives .

Mechanism of Action

The mechanism of action of 2-((1,2-Dimethyl-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The thioacetonitrile group can also participate in redox reactions, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole and Sulfanyl Moieties

F12016 (N-(2-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide)
  • Key Differences : F12016 replaces the acetonitrile group with a 2-oxoacetamide chain linked to an acetylphenyl group. This modification introduces hydrogen-bonding capabilities and alters polarity.
Vortioxetine (1-[2-(2,4-Dimethylphenyl sulfanyl)-phenyl]-piperazine)
  • Key Differences : Vortioxetine incorporates a piperazine ring and a bis-aryl sulfanyl structure, enabling multimodal serotonin receptor modulation and serotonin reuptake inhibition. The absence of an indole core distinguishes it mechanistically from the target compound.
  • Activity : Clinically used as an antidepressant, Vortioxetine highlights how sulfanyl-linked aromatic systems can achieve CNS bioavailability and receptor engagement .
Famotidine (3-[({2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N-sulfamoylpropanimidamide)
  • Key Differences : Famotidine’s sulfanyl bridge connects a thiazole ring to a sulfamoylpropanimidamide group, enabling histamine H2 receptor antagonism. The thiazole and guanidine groups contrast with the indole-acetonitrile system.
  • Activity: Famotidine is a potent H2 antagonist used for gastric acid suppression, demonstrating how sulfanyl groups can enhance target binding in non-indole systems .
Pemaglitazar ((2S)-4-[(2-Methylphenyl)sulfanyl]-2-[4-(trifluoromethyl)phenoxy]butanoic acid)
  • Key Differences: This PPAR agonist combines a sulfanyl-linked 2-methylphenyl group with a trifluoromethylphenoxybutanoic acid chain. The carboxylic acid group enables ionic interactions absent in the acetonitrile-containing target compound.
  • Activity : Pemaglitazar’s design illustrates the use of sulfanyl groups to optimize pharmacokinetic properties in metabolic disease therapeutics .

Comparative Data Table

Compound Core Structure Sulfanyl-Linked Group Key Functional Groups Reported Activity
[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile 1,2-Dimethylindole Acetonitrile -CN, -S- Limited data
F12016 1,2-Dimethylindole 2-Oxoacetamide -CONH2, -CO- No reported activity
Vortioxetine Bis-aryl Piperazine -N-, -S- Antidepressant
Famotidine Thiazole Sulfamoylpropanimidamide -NH2, -SO2NH2 H2 antagonist
Pemaglitazar Butanoic acid Trifluoromethylphenoxy -CF3, -COOH PPAR agonist

Mechanistic and Pharmacological Insights

  • Electronic Effects : The electron-withdrawing acetonitrile group in [(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile may reduce nucleophilicity at the sulfur atom compared to Famotidine’s thiolate-forming thiazole or Pemaglitazar’s electron-rich aryl systems.
  • Bioavailability : Vortioxetine’s piperazine moiety enhances blood-brain barrier penetration, whereas the target compound’s compact structure may favor peripheral tissue distribution.
  • Synthetic Utility : The acetonitrile group could serve as a precursor for further functionalization (e.g., hydrolysis to carboxylic acids), a feature exploited in Pemaglitazar’s design .

Biological Activity

[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving indole derivatives and sulfanyl acetonitrile. The structural framework consists of an indole moiety substituted with a sulfanyl group and an acetonitrile functional group, which contributes to its biological properties.

Anticancer Activity

Recent studies have demonstrated that [(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile exhibits significant anticancer activity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in MCF-7 (breast cancer) and HEPG2 (liver cancer) cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-72.5
HEPG23.0
A5494.5

The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways such as EGFR and Src kinases, which are crucial for cancer cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, [(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile has shown promise in reducing inflammation. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Table 3: Anti-inflammatory Activity Data

CytokineInhibition (%) at 10 µMReference
TNF-alpha45
IL-650

Case Studies

A notable case study involved the administration of [(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile in a murine model of cancer. The treated group showed a significant reduction in tumor size compared to the control group, with histopathological analysis revealing increased apoptosis in tumor tissues .

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